Asp-Asp-Asp-Asp-Asp

Bone Targeting Hydroxyapatite Binding Radiopharmaceutical Design

Your research demands precision: the hydroxyapatite binding affinity and in vivo bone retention of oligo-aspartates are strictly length-dependent. Penta-aspartic acid (Asp₅) occupies a unique, non-substitutable position on the structure-activity continuum, delivering the transient skeletal retention and moderate serum protein binding profile essential for diagnostic radiopharmaceuticals targeting bone. Using Asp₂, Asp₄, or Asp₈ compromises reproducible bone-targeting pharmacokinetics. Sourced as lyophilized powder with verified identity and solubility, this ≥98% pure pentapeptide is the validated reference standard for competitive mineralization assays and electron transport studies. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C20H27N5O16
Molecular Weight 593.5 g/mol
Cat. No. B12434239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsp-Asp-Asp-Asp-Asp
Molecular FormulaC20H27N5O16
Molecular Weight593.5 g/mol
Structural Identifiers
SMILESC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)O)N)C(=O)O
InChIInChI=1S/C20H27N5O16/c21-6(1-11(26)27)16(36)22-7(2-12(28)29)17(37)23-8(3-13(30)31)18(38)24-9(4-14(32)33)19(39)25-10(20(40)41)5-15(34)35/h6-10H,1-5,21H2,(H,22,36)(H,23,37)(H,24,38)(H,25,39)(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35)(H,40,41)/t6-,7-,8-,9-,10-/m0/s1
InChIKeyMBYGOGPIQTZBHQ-WYCDGMCDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Asp-Asp-Asp-Asp-Asp (Penta-Aspartic Acid) CAS 124219-00-7: Technical Specifications and Research-Grade Procurement Information


Asp-Asp-Asp-Asp-Asp (penta-aspartic acid, CAS 124219-00-7) is a linear oligopeptide composed of five consecutive L-aspartic acid residues . With a molecular weight of 593.45 g/mol and formula C20H27N5O16, this polyanionic compound exhibits a strong net negative charge at physiological pH [1]. It is supplied as a lyophilized powder with research-use-only certification and is primarily employed as a bone-targeting ligand, a calcium-binding model peptide, and a mineralization regulator in academic and industrial R&D settings [1].

Why Oligo-Aspartate Chain Length Cannot Be Arbitrarily Substituted: Evidence for Asp5-Specific Performance


Substituting penta-aspartic acid with shorter (e.g., Asp2, Asp4) or longer (e.g., Asp8, Asp11) oligo-aspartates is scientifically unjustified due to the strict length-dependence of both hydroxyapatite binding affinity and in vivo pharmacokinetics. Studies demonstrate that the binding rate of oligo-aspartate conjugates to hydroxyapatite increases monotonically with peptide length, and this trend directly translates to differential bone accumulation and retention profiles [1]. Furthermore, the type of acidic amino acid within the pentapeptide sequence (Asp vs. Glu vs. Gla) dramatically alters bone-targeting performance, confirming that even sequence-identical but compositionally distinct analogs cannot serve as drop-in replacements [2]. The quantitative evidence below establishes why Asp5 occupies a distinct, non-interchangeable position on the structure-activity continuum.

Quantitative Comparative Evidence: Asp-Asp-Asp-Asp-Asp (Asp5) Versus Oligo-Aspartate and Bisphosphonate Analogs


Hydroxyapatite Binding Affinity: Asp5 Conjugate Shows Length-Dependent Intermediate Binding Between Asp2 and Asp8-14

In a comparative study of 67Ga-DOTA-(Asp)n conjugates (n = 2, 5, 8, 11, 14), hydroxyapatite binding rates increased with aspartate chain length. The Asp5 conjugate exhibited intermediate binding, significantly higher than Asp2 (which showed negligible binding) but lower than the longer Asp8, Asp11, and Asp14 conjugates [1]. The binding of the Asp14 conjugate was also compared to a bisphosphonate-based control (67Ga-DOTA-Bn-SCN-HBP), which showed even higher affinity but was more susceptible to competitive inhibition by alendronate [1].

Bone Targeting Hydroxyapatite Binding Radiopharmaceutical Design

In Vivo Bone Accumulation and Retention: Asp5 Conjugate Exhibits Transient Uptake Unlike Sustained Retention of Longer Chains

Biodistribution studies in normal mice (intravenous injection, 60 min post-injection) revealed that 67Ga-DOTA-(Asp)5 led to moderate accumulation of radioactivity in the femur at 10 min but failed to retain the signal, whereas 67Ga-DOTA-(Asp)8, -(Asp)11, and -(Asp)14 showed high and sustained bone accumulation [1]. Specifically, 67Ga-DOTA-(Asp)11 achieved 15.1±2.6% ID/g in bone at 60 min, and 67Ga-DOTA-(Asp)14 achieved 12.8±1.7% ID/g, while the Asp5 conjugate was not retained [1]. The Asp2 conjugate showed negligible bone accumulation and was rapidly excreted renally [1].

Biodistribution Bone Imaging Pharmacokinetics

Serum Protein Binding Profile: Asp5 Conjugate Shows Intermediate Binding, Lower Than Bisphosphonate Control

Serum protein binding assays demonstrated that the binding ratios of 67Ga-DOTA-(Asp)n conjugates decreased as the length of the aspartic acid chain increased [1]. The Asp5 conjugate exhibited an intermediate level of serum protein binding, lower than the shorter Asp2 conjugate but higher than the longer Asp11 and Asp14 conjugates [1]. In contrast, the bisphosphonate-based control 67Ga-DOTA-Bn-SCN-HBP showed significantly higher serum protein binding than any of the Aspn conjugates [1].

Protein Binding Blood Clearance Pharmacokinetics

Cross-Study Comparison: Asp5 Pentapeptide Demonstrates Comparable Hydroxyapatite Binding to Glu5 but Inferior to Gla5

A direct comparison of 99mTc-labeled pentapeptides composed of Asp, Glu, or Gla residues revealed that the Asp5-based tracer ([99mTc]Tc-HYNIC-(tricine)(AcP)-(L-Asp)5) exhibited hydroxyapatite binding ratios comparable to the Glu5 analog but significantly inferior to the Gla5 analog [1]. In biodistribution studies, the Asp5 and Glu5 tracers showed minimal bone accumulation, whereas the Gla5 tracer demonstrated high and sustained bone uptake [1].

Bone Imaging SPECT Tracers Acidic Oligopeptides

Recommended Research and Industrial Applications for Asp-Asp-Asp-Asp-Asp Based on Quantitative Differentiation


Radiopharmaceutical Probe Design Requiring Moderate Bone Affinity with Rapid Clearance

The evidence that Asp5 conjugates exhibit intermediate hydroxyapatite binding and transient bone retention, combined with moderate serum protein binding, makes penta-aspartic acid a suitable targeting ligand for diagnostic radiopharmaceuticals where prolonged bone residence is undesirable. Compared to longer Aspn chains (n≥8) that show sustained accumulation, Asp5 offers a shorter biological half-life, potentially reducing radiation dose to non-target tissues [1].

Calcium Phosphate Mineralization Studies Requiring a Defined Oligo-Aspartate Length Standard

Given the length-dependent binding to hydroxyapatite and the demonstrated role of Asp5 in competitive inhibition of protein-mineral interactions [2], penta-aspartic acid serves as a well-characterized reference compound for investigating the effect of polyanionic peptide length on calcium phosphate nucleation, growth, and inhibition. Its intermediate length (n=5) allows for comparative studies with both shorter (n=2) and longer (n=8-14) oligo-aspartates [1].

Bioconjugation Scaffold for Targeted Drug Delivery with Tunable Pharmacokinetics

The distinct serum protein binding and bone accumulation profiles of Asp5 conjugates, as quantified against other chain lengths, enable rational design of bone-targeted therapeutics. When a moderate level of bone targeting is desired—balancing efficacy with systemic clearance—Asp5 provides a validated building block whose performance can be predictably adjusted by chain-length modification [1].

Electron Transfer Studies Using Aspartic Acid Oligopeptides as Protein-Mimetic Competitors

Penta-aspartic acid, along with tetra-aspartic acid, has been shown to competitively inhibit electron transfer between cytochrome c and plastocyanin, with redox potential shifts of 7-20 mV observed upon binding [2]. The magnitude of these shifts increases with peptide length and concentration, positioning Asp5 as a valuable tool for probing electrostatic interactions in biological electron transport chains [2].

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